molecular formula C27H24FNO4 B2851855 3-(4-ethylbenzoyl)-1-(4-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one CAS No. 866727-28-8

3-(4-ethylbenzoyl)-1-(4-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one

Cat. No. B2851855
CAS RN: 866727-28-8
M. Wt: 445.49
InChI Key: DMTVJFWBEPTYBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-ethylbenzoyl)-1-(4-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one is a chemical compound that belongs to the quinoline family. It has a molecular formula of C25H22FNO4 and a molecular weight of 421.45 g/mol. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science.

Mechanism of Action

The exact mechanism of action of 3-(4-ethylbenzoyl)-1-(4-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one is not fully understood. However, studies have shown that the compound can inhibit the activity of various enzymes such as topoisomerase and tyrosine kinase. It can also induce apoptosis in cancer cells by activating the caspase pathway. The compound has also been shown to interact with DNA and inhibit its replication.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-ethylbenzoyl)-1-(4-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one has various biochemical and physiological effects. It can inhibit the growth of cancer cells and reduce inflammation in animal models. The compound has also been shown to induce apoptosis in cancer cells and interact with DNA. In addition, it can be used as a fluorescent probe for detecting biomolecules such as DNA and proteins.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(4-ethylbenzoyl)-1-(4-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one in lab experiments is its potential applications in medicinal chemistry and material science. The compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in animal models. It can also be used as a building block for developing new materials with unique properties. However, one of the limitations is its low solubility in water, which can affect its bioavailability and limit its use in certain applications.

Future Directions

There are several future directions for the research on 3-(4-ethylbenzoyl)-1-(4-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one. One of the directions is to develop new derivatives of the compound with improved solubility and bioavailability. Another direction is to investigate the mechanism of action of the compound in more detail and identify its molecular targets. The compound can also be used as a lead compound for developing new drugs for various diseases such as cancer and inflammation. In addition, the compound can be used as a building block for developing new materials with unique properties.

Synthesis Methods

The synthesis of 3-(4-ethylbenzoyl)-1-(4-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one involves the reaction between 4-fluorobenzylamine and 3-(4-ethylbenzoyl)-6,7-dimethoxyquinolin-4(1H)-one in the presence of a catalyst such as acetic acid. The reaction takes place under reflux conditions, and the product is obtained through filtration and recrystallization. The yield of the product is around 60-70%, and the purity can be determined using various analytical techniques such as HPLC and NMR spectroscopy.

Scientific Research Applications

3-(4-ethylbenzoyl)-1-(4-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one has shown potential applications in various fields of scientific research. One of the primary applications is in medicinal chemistry, where it can be used as a lead compound for developing new drugs. The compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in animal models. It can also be used as a fluorescent probe for detecting biomolecules such as DNA and proteins. In material science, the compound can be used as a building block for developing new materials with unique properties.

properties

IUPAC Name

3-(4-ethylbenzoyl)-1-[(4-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FNO4/c1-4-17-5-9-19(10-6-17)26(30)22-16-29(15-18-7-11-20(28)12-8-18)23-14-25(33-3)24(32-2)13-21(23)27(22)31/h5-14,16H,4,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTVJFWBEPTYBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Ethylbenzoyl)-1-[(4-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one

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